molecular formula C12H17N3O B4559816 N-CYCLOPENTYL-N'-(2-PYRIDYLMETHYL)UREA

N-CYCLOPENTYL-N'-(2-PYRIDYLMETHYL)UREA

Cat. No.: B4559816
M. Wt: 219.28 g/mol
InChI Key: AEMXOUIEXLUPMU-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N'-(2-pyridylmethyl)urea is a substituted urea derivative characterized by a cyclopentyl group attached to one nitrogen atom of the urea moiety and a 2-pyridylmethyl group on the adjacent nitrogen. This structure combines aromatic (pyridine) and aliphatic (cyclopentyl) substituents, which may influence its physicochemical properties, such as solubility, bioavailability, and binding affinity in biological systems. Urea derivatives are widely explored in agrochemical and pharmaceutical research due to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name

1-cyclopentyl-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(15-10-5-1-2-6-10)14-9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMXOUIEXLUPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-N’-(2-pyridylmethyl)urea typically involves the reaction of cyclopentylamine with 2-pyridylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-Cyclopentyl-N’-(2-pyridylmethyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-N’-(2-pyridylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-cyclopentyl-N’-(2-pyridylmethyl)urea oxide.

    Reduction: Formation of N-cyclopentyl-N’-(2-pyridylmethyl)amine.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-Cyclopentyl-N’-(2-pyridylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-N’-(2-pyridylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Functional Differences

The following table highlights key structural and functional differences between N-Cyclopentyl-N'-(2-pyridylmethyl)urea and related compounds:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Applications Toxicity/Safety Notes
This compound R1: Cyclopentyl; R2: 2-Pyridylmethyl ~249.3 (estimated) Research (hypothetical agrochemical) Limited data; pyridine may enhance binding but increase handling hazards
Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea) R1: Cyclopentyl; R2: 4-Chlorophenylmethyl 328.8 Fungicide (rice blast control) Low mammalian toxicity; chlorophenyl increases environmental persistence
N-(2-Pyridinylmethyl)urea (CAS 36226-31-0) R1: H; R2: 2-Pyridylmethyl 151.17 Chemical intermediate Room-temperature storage; no significant hazards reported
N-(2-Chloro-4-pyridinyl)-N'-phenylurea (CAS 68157-60-8) R1: 2-Chloro-4-pyridinyl; R2: Phenyl 263.7 Agrochemical research Chloropyridinyl group linked to higher ecotoxicity
Key Observations:

Substituent Impact on Applications: The cyclopentyl group in the target compound and pencycuron likely enhances lipophilicity, improving membrane penetration in biological systems. The absence of a halogen (e.g., chlorine) in the target compound compared to N-(2-Chloro-4-pyridinyl)-N'-phenylurea could lower its toxicity profile but may also reduce pesticidal efficacy .

Chlorinated analogs like pencycuron and N-(2-Chloro-4-pyridinyl)-N'-phenylurea exhibit higher ecological risks, emphasizing the trade-off between efficacy and safety in urea-based designs .

Research and Commercial Viability

  • Agrochemical Potential: The target compound’s pyridylmethyl group may offer unique binding interactions with insect or fungal targets, akin to neonicotinoids (e.g., acetamiprid, mentioned in ) . However, its commercial viability depends on balancing efficacy with regulatory safety standards.
  • Gaps in Data : Unlike well-studied compounds like pencycuron, the absence of toxicological and ecological data for this compound limits its current applicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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